molecular formula C23H24ClN3O4 B2820830 1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899972-60-2

1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2820830
CAS No.: 899972-60-2
M. Wt: 441.91
InChI Key: HCXPWQBFCFFNLE-UHFFFAOYSA-N
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Description

The compound “1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, without specific experimental data or literature references, it’s difficult to provide a detailed chemical reactions analysis .

Scientific Research Applications

Spirocyclic σ-Receptor Ligands

Subtype Selective σ-Receptor Ligands

Research on novel spiropiperidines has demonstrated high potency and selectivity for σ-receptors, critical for understanding receptor functions in neurological processes. These compounds, including variants with specific substituents, offer a framework for investigating σ-receptor-mediated pharmacological effects, potentially impacting neurological disorder treatments and diagnostic imaging (Maier & Wünsch, 2002).

Receptor Interaction Studies

CB1 Cannabinoid Receptor Antagonists

Compounds structurally related to the one have been analyzed for their interaction with the CB1 cannabinoid receptor. These studies contribute to the understanding of receptor-ligand interactions, aiding in the design of targeted therapies for conditions influenced by the endocannabinoid system (Shim et al., 2002).

Antimicrobial and Antitumor Activities

Antimicrobial and Antitumor Compounds

The synthesis and pharmacological testing of spiro and related compounds have revealed antimicrobial and modest antitumor activities. Such studies are crucial for the development of new therapeutic agents against resistant microbial strains and cancer (Patel et al., 2011).

Molecular Modeling and Drug Design

Molecular Modeling in Drug Design

Investigations into the molecular structure and binding affinity of compounds targeting cannabinoid receptors and others highlight the role of molecular modeling in drug discovery. These studies inform the optimization of drug candidates for improved efficacy and safety (Shim et al., 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and experimentation. Unfortunately, there is no available information on the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact. Unfortunately, without specific safety data or MSDS (Material Safety Data Sheet) information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to fully elucidate its synthesis, structure, and reactivity, as well as investigations into its potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

1-[2-(5-chloro-2-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-14(28)26-10-8-23(9-11-26)27-19(16-4-3-5-21(30-2)22(16)31-23)13-18(25-27)17-12-15(24)6-7-20(17)29/h3-7,12,19,29H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXPWQBFCFFNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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